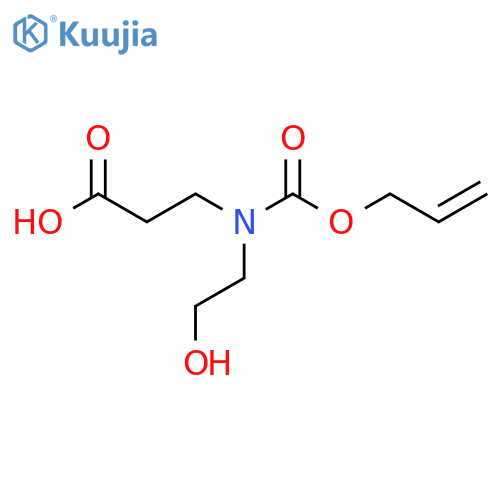

Cas no 2680764-75-2 (3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid)

3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid

- 2680764-75-2

- EN300-28273693

- 3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid

-

- インチ: 1S/C9H15NO5/c1-2-7-15-9(14)10(5-6-11)4-3-8(12)13/h2,11H,1,3-7H2,(H,12,13)

- InChIKey: SGZPNFAJKPVIQL-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(N(CCO)CCC(=O)O)=O

計算された属性

- せいみつぶんしりょう: 217.09502258g/mol

- どういたいしつりょう: 217.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 8

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 87.1Ų

3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273693-10.0g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28273693-0.5g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28273693-5.0g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28273693-10g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 10g |

$2331.0 | 2023-09-09 | ||

| Enamine | EN300-28273693-1g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28273693-1.0g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28273693-0.05g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28273693-0.25g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28273693-0.1g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28273693-2.5g |

3-[(2-hydroxyethyl)[(prop-2-en-1-yloxy)carbonyl]amino]propanoic acid |

2680764-75-2 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 |

3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid 関連文献

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acidに関する追加情報

3-(2-Hydroxyethyl)(Prop-2-En-1-Yloxy)Carbonylaminopropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2680764-75-2, known as 3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a hydroxyl group, an ethyl chain, and a propenyl group, all connected through a carbonylamine linkage. The hydroxyl group plays a crucial role in its reactivity and solubility, while the propenyl group introduces unsaturation, enhancing its potential for participation in various chemical reactions.

Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. For instance, researchers have explored its role as an intermediate in the production of antioxidants and anti-inflammatory agents. The presence of the carbonylamine group makes it an ideal candidate for forming peptide bonds, which are essential in drug design and development. Moreover, the compound's ability to undergo Michael addition reactions has been extensively studied, offering new avenues for the construction of complex molecular architectures.

In terms of synthesis, 3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid can be prepared through a variety of methods, including nucleophilic acyl substitution and conjugate addition reactions. One notable approach involves the reaction of a suitable enolate with an activated ester or acid chloride. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product. The use of catalysts such as palladium complexes has further optimized the reaction conditions, making the synthesis more efficient and scalable.

The compound's applications extend beyond traditional chemistry into the realm of materials science. For example, it has been utilized as a building block in the development of biodegradable polymers, which are increasingly sought after in sustainable manufacturing practices. Its ability to form strong intermolecular hydrogen bonds contributes to the mechanical properties of these polymers, making them suitable for applications in packaging and biomedical devices.

From a pharmacological perspective, 3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid has shown promise as a precursor for neuroprotective agents. Studies have demonstrated that derivatives of this compound can modulate glutamate signaling pathways, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group plays a pivotal role in these interactions, facilitating interactions with cellular receptors and enzymes.

In conclusion, 3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial development. As ongoing research continues to uncover new properties and uses for this molecule, its significance in the scientific community is expected to grow further.

2680764-75-2 (3-(2-hydroxyethyl)(prop-2-en-1-yloxy)carbonylaminopropanoic acid) 関連製品

- 2059937-27-6(4-Bromo-5-(2,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-ethylpyrazole)

- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)

- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

- 2228834-90-8(2-azido-3-phenylbutan-1-ol)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)

- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)

- 1495113-01-3((1-methyl-1H-pyrazol-4-yl)(oxan-4-yl)methanamine)

- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)